

Application Notes: Peptide Modification with 4-(Azidomethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(Azidomethyl)benzoic acid

Cat. No.: B164790

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Introduction

Modification of peptides with **4-(azidomethyl)benzoic acid** is a powerful technique for introducing an azide functional group, which serves as a versatile chemical handle for subsequent bioconjugation reactions. This bifunctional linker contains a carboxylic acid that can be activated to react with primary amines on a peptide, such as the N-terminus or the side chain of lysine residues. The incorporated azidomethyl group can then be utilized in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).^{[1][2]} This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).^{[3][4]}

The triazole linkage formed during click chemistry is highly stable and mimics the geometry of a peptide bond, making it an ideal modification for biological applications.^[5] The high efficiency and orthogonality of click chemistry reactions allow for peptide modifications to be performed in complex biological media with minimal side reactions.^[6]

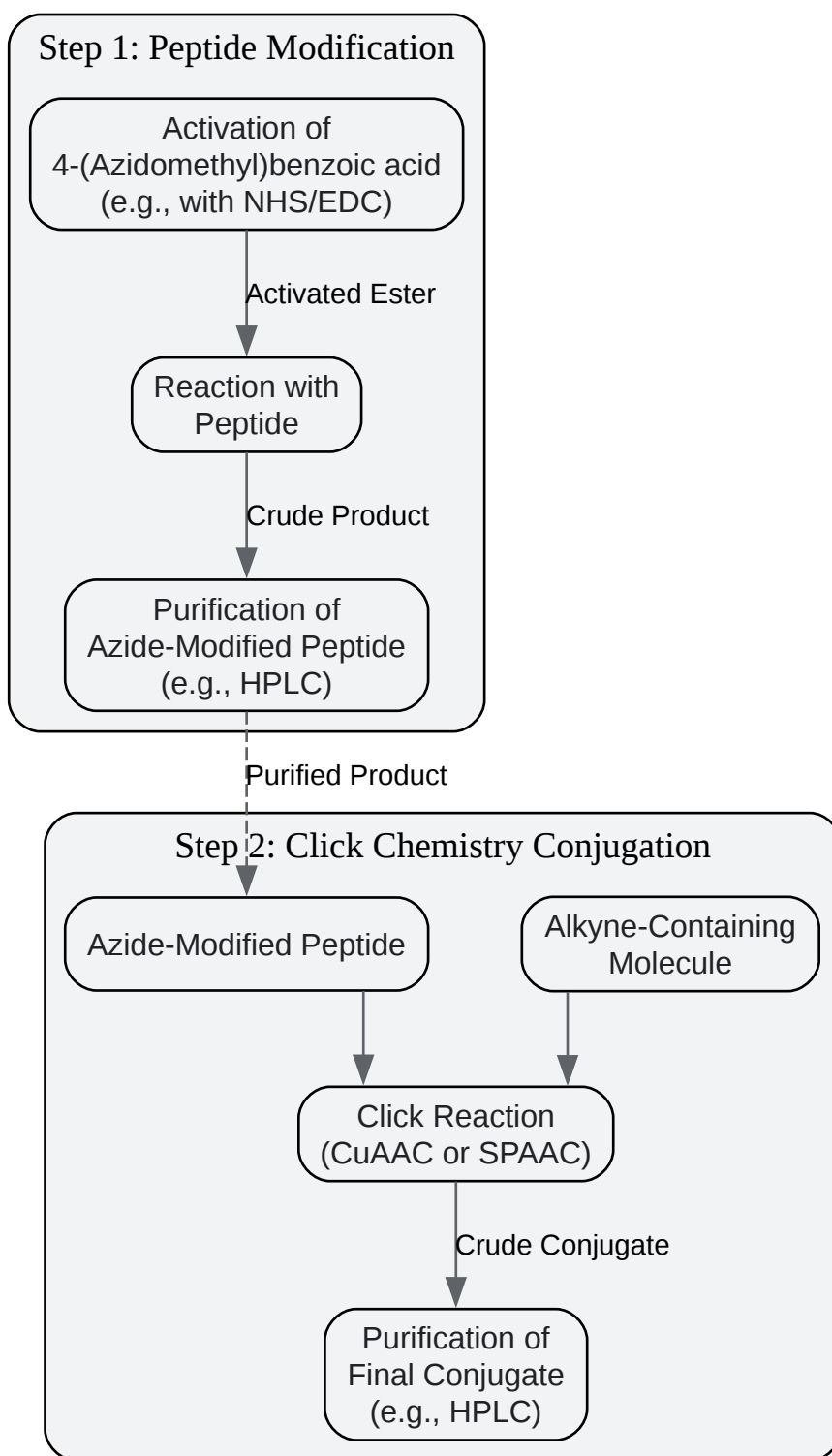
Key Applications

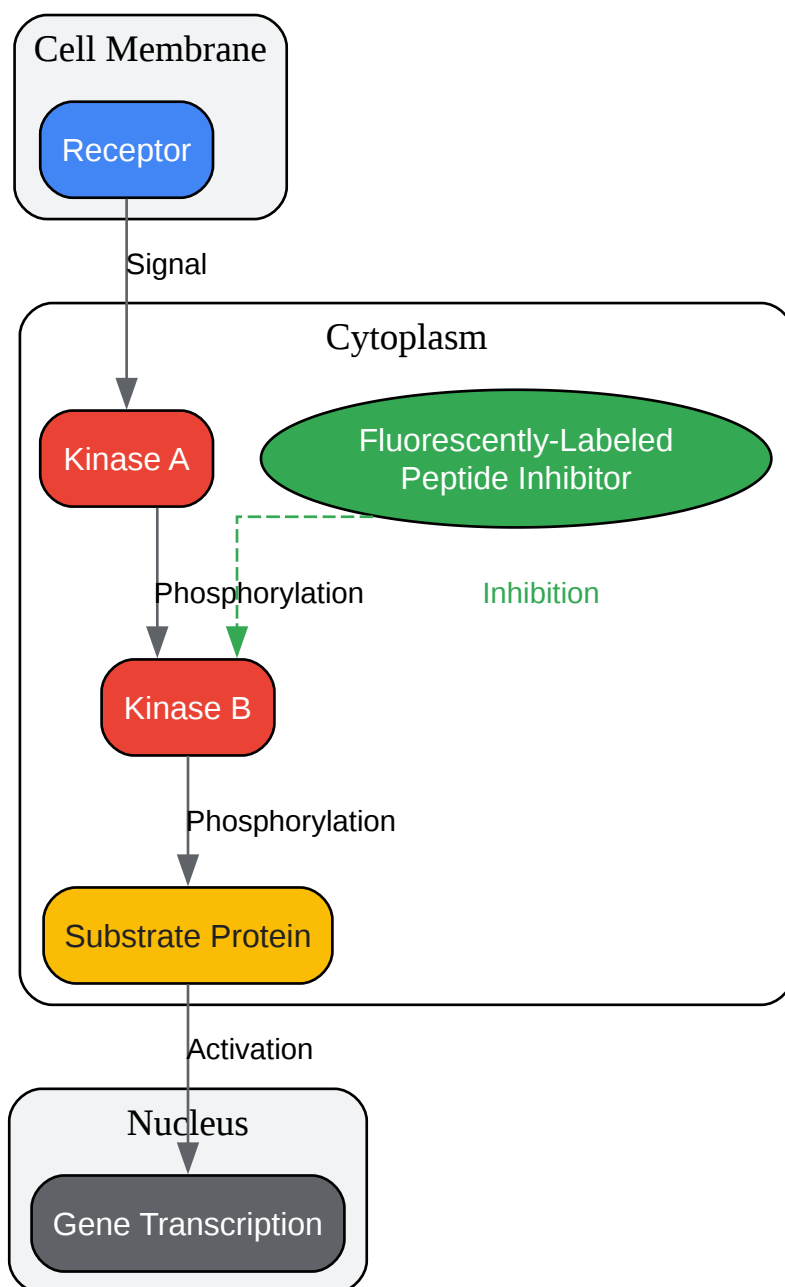
- **Peptide-Drug Conjugation:** Development of targeted therapeutics by linking a cytotoxic payload to a cell-penetrating or tumor-targeting peptide.^[4]

- **Fluorescent Labeling:** Attachment of fluorophores for imaging and tracking peptides in biological systems.
- **PEGylation:** Modification with polyethylene glycol (PEG) to improve peptide solubility, stability, and pharmacokinetic properties.
- **Surface Immobilization:** Covalent attachment of peptides to surfaces for applications in diagnostics and biomaterials.^[3]
- **Radiolabeling:** Incorporation of radioisotopes for positron emission tomography (PET) imaging.^[3]

Experimental Workflow Overview

The overall process involves a two-step procedure. First, the carboxylic acid of **4-(azidomethyl)benzoic acid** is activated, typically as an N-hydroxysuccinimide (NHS) ester, and then reacted with the peptide. The resulting azide-modified peptide is then purified and can be conjugated to an alkyne-containing molecule via a click chemistry reaction.





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